3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinazoline core, a thioxo group, and multiple methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazoline derivative with a suitable sulfur donor, such as Lawesson’s reagent or phosphorus pentasulfide, under controlled temperature and solvent conditions.
Attachment of the Phenethyl and Methoxyethyl Groups: The phenethyl and methoxyethyl groups are introduced through nucleophilic substitution reactions, where the quinazoline derivative is reacted with the corresponding halides or tosylates in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl and thioxo groups, converting them into alcohols and thiols, respectively.
Substitution: The aromatic ring and the quinazoline core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, tosylates, and organometallic compounds (e.g., Grignard reagents) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols and thiols, and various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation, by binding to its molecular targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
- The presence of the thioxo group and multiple methoxy substituents distinguishes this compound from other quinazoline derivatives, potentially contributing to its unique bioactivity and chemical reactivity.
Properties
Molecular Formula |
C22H25N3O5S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O5S/c1-28-11-9-23-20(26)15-5-6-16-17(13-15)24-22(31)25(21(16)27)10-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31) |
InChI Key |
JDLHVIKBXYYLCT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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